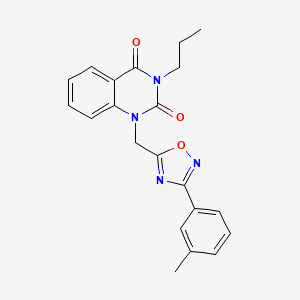![molecular formula C22H29N3O5S B14103100 2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide](/img/structure/B14103100.png)
2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lafutidine Impurity B is a chemical compound that is often encountered as an impurity during the synthesis of lafutidine, a histamine H2 receptor antagonist used to treat gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) . The presence of impurities like Lafutidine Impurity B can affect the safety and efficacy of the final pharmaceutical product, making it crucial to identify and control these impurities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lafutidine Impurity B can be synthesized through various chemical reactions. One method involves the use of hydroxylamine hydrochloride as an aminolysis reagent. The process includes reacting a compound with hydroxylamine hydrochloride and sodium hydroxide to obtain an intermediate compound, which is then condensed with another compound to produce Lafutidine Impurity B .
Industrial Production Methods: In industrial settings, the preparation of Lafutidine Impurity B involves similar synthetic routes but on a larger scale. The use of solid reagents like hydroxylamine hydrochloride, which have high purity and stability, makes the industrial production more feasible and efficient .
Analyse Des Réactions Chimiques
Types of Reactions: Lafutidine Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification.
Common Reagents and Conditions: Common reagents used in the synthesis of Lafutidine Impurity B include hydroxylamine hydrochloride, sodium hydroxide, and other organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include intermediate compounds that are further processed to yield Lafutidine Impurity B. The purity of the final product is often greater than 99.5%, making it suitable for use as an impurity standard in pharmaceutical quality control .
Applications De Recherche Scientifique
Lafutidine Impurity B has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. It is used as a reference standard in the development and validation of analytical methods for the quantification of impurities in lafutidine formulations . Additionally, it plays a role in studying the stability and degradation pathways of lafutidine, contributing to the overall understanding of the drug’s pharmacokinetics and pharmacodynamics .
Mécanisme D'action
The mechanism of action of Lafutidine Impurity B is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its presence in lafutidine formulations can influence the overall pharmacological profile of the drug. Like lafutidine, it may interact with histamine H2 receptors, although its exact molecular targets and pathways remain to be fully elucidated .
Comparaison Avec Des Composés Similaires
Similar Compounds: Lafutidine Impurity B can be compared with other impurities found in lafutidine formulations, such as dihydro lafutidine, rac lafutidine, and rac trans-lafutidine . These compounds share similar chemical structures but differ in their specific functional groups and stereochemistry.
Uniqueness: What sets Lafutidine Impurity B apart from other similar compounds is its specific synthetic route and the conditions required for its formation. Its high purity and stability make it a valuable reference standard for analytical purposes, ensuring the quality and safety of lafutidine-based medications .
Propriétés
Formule moléculaire |
C22H29N3O5S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide |
InChI |
InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26) |
Clé InChI |
XJYKZWIKCBSALL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dimethoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103022.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103027.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14103033.png)

![2-bromo-4H-thieno[3,2-b]pyrrole](/img/structure/B14103045.png)
![1-(4-Fluorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103053.png)
![1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103070.png)
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103077.png)
![[4-Acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] 3-phenylprop-2-enoate](/img/structure/B14103080.png)
![ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14103084.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14103087.png)
![9-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B14103090.png)
![1-(4-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103097.png)
